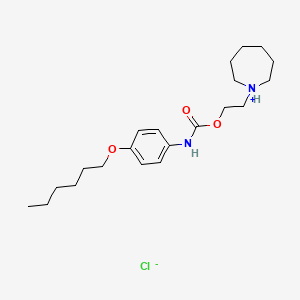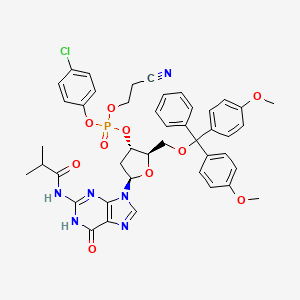
3'-Guanylic acid, 5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxy-N-(2-methyl-1-oxopropyl)-, 4-chlorophenyl 2-cyanoethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IBU-DMT-DEOXYGUANOSINE TRIESTER, also known as N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine, is a chemically modified nucleoside. This compound is widely used in the field of oligonucleotide synthesis, particularly in the preparation of DNA and RNA sequences. The modifications on the guanosine molecule enhance its stability and facilitate its incorporation into oligonucleotides.
Preparation Methods
The synthesis of IBU-DMT-DEOXYGUANOSINE TRIESTER involves several steps. The starting material is typically a deoxyribonucleoside, which undergoes protection of the hydroxyl groups and the amino group. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group, while the amino group at the N2 position is protected with an isobutyryl group. The synthesis is carried out using phosphoramidite chemistry, which involves the formation of a phosphite triester intermediate that is subsequently oxidized to form the desired phosphotriester linkage .
Chemical Reactions Analysis
IBU-DMT-DEOXYGUANOSINE TRIESTER undergoes various chemical reactions, including:
Oxidation: The phosphite triester intermediate is oxidized to form the phosphotriester linkage.
Deprotection: The DMT and isobutyryl protecting groups are removed under acidic and basic conditions, respectively.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nucleophilic sites on the guanosine molecule react with electrophiles
Common reagents used in these reactions include dichloroacetic acid for DMT deprotection and tetrabutylammonium fluoride for the removal of the TBDMS group .
Scientific Research Applications
IBU-DMT-DEOXYGUANOSINE TRIESTER is extensively used in scientific research, particularly in the synthesis of oligonucleotides. Its applications include:
Chemistry: Used in the synthesis of DNA and RNA sequences for various research purposes.
Biology: Facilitates the study of genetic sequences and the development of genetic probes.
Medicine: Used in the development of therapeutic oligonucleotides for gene therapy and antisense therapy.
Industry: Employed in the production of synthetic genes and other biotechnological applications
Mechanism of Action
The mechanism of action of IBU-DMT-DEOXYGUANOSINE TRIESTER involves its incorporation into oligonucleotides during the synthesis process. The protecting groups on the molecule ensure that the reactive sites are selectively activated during the synthesis, allowing for the formation of the desired oligonucleotide sequence. The DMT group protects the 5’-hydroxyl group, preventing unwanted reactions, while the isobutyryl group protects the amino group at the N2 position .
Comparison with Similar Compounds
IBU-DMT-DEOXYGUANOSINE TRIESTER is unique due to its specific protecting groups, which provide enhanced stability and selectivity during oligonucleotide synthesis. Similar compounds include:
- N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine
- N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine
- N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyuridine .
These compounds share similar protecting groups but differ in the nucleobase, which affects their incorporation and stability in oligonucleotide synthesis.
Properties
CAS No. |
71100-72-6 |
|---|---|
Molecular Formula |
C44H44ClN6O10P |
Molecular Weight |
883.3 g/mol |
IUPAC Name |
[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] (4-chlorophenyl) 2-cyanoethyl phosphate |
InChI |
InChI=1S/C44H44ClN6O10P/c1-28(2)41(52)49-43-48-40-39(42(53)50-43)47-27-51(40)38-25-36(61-62(54,58-24-8-23-46)60-35-21-15-32(45)16-22-35)37(59-38)26-57-44(29-9-6-5-7-10-29,30-11-17-33(55-3)18-12-30)31-13-19-34(56-4)20-14-31/h5-7,9-22,27-28,36-38H,8,24-26H2,1-4H3,(H2,48,49,50,52,53)/t36-,37+,38+,62?/m0/s1 |
InChI Key |
JTRDVFUNZRHAMU-VLECPGNFSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(=O)(OCCC#N)OC7=CC=C(C=C7)Cl |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(=O)(OCCC#N)OC7=CC=C(C=C7)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


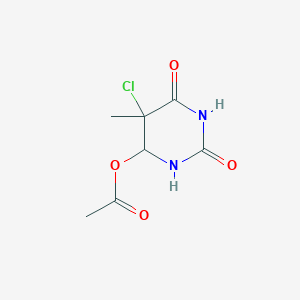
![5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13760213.png)
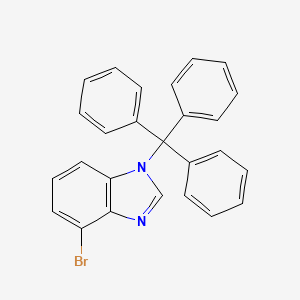
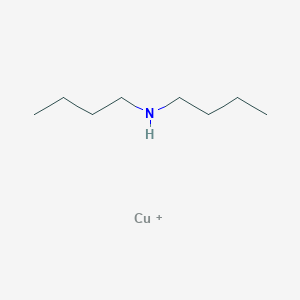
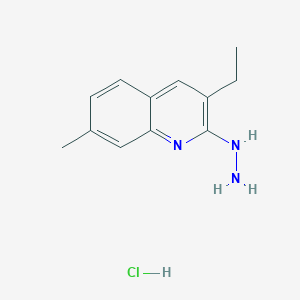
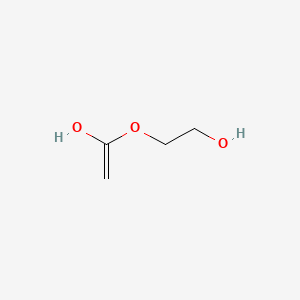
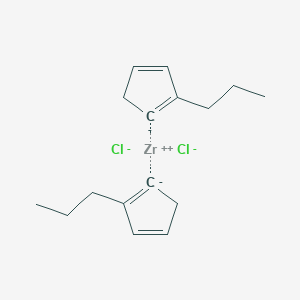

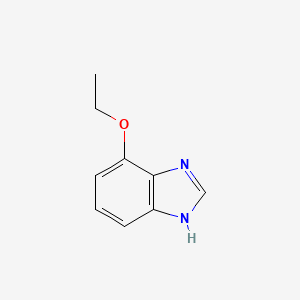

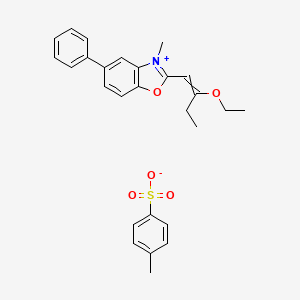
![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine](/img/structure/B13760273.png)
![4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13760284.png)
